4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core linked to a piperidine ring, which is further connected to a phenoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step organic synthesis. The process begins with the preparation of the phenoxypyridine intermediate, which is then coupled with a piperidine derivative. The final step involves the formation of the pyrimidinone ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The phenoxypyridine moiety can be oxidized under specific conditions.
Reduction: The pyrimidinone ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxypyridine moiety can lead to the formation of phenoxypyridine N-oxide, while reduction of the pyrimidinone ring can yield dihydropyrimidinone derivatives .
Scientific Research Applications
4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives and piperidine-containing molecules, such as:
- 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)pyrimidin-2-amine .
Uniqueness
What sets 4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-[1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-12-19(23-15-24-20)17-8-10-25(11-9-17)14-16-6-7-21(22-13-16)27-18-4-2-1-3-5-18/h1-7,12-13,15,17H,8-11,14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBOSZXDKPPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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